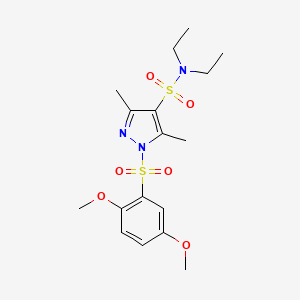

1-((2,5-dimethoxyphenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties. It contains a pyrazole ring, which is a common motif in pharmaceuticals, and methoxy groups, which can affect the compound’s solubility and bioavailability .

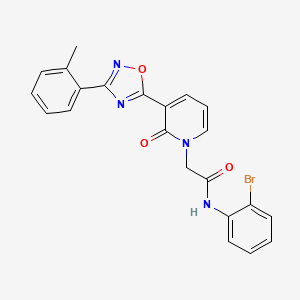

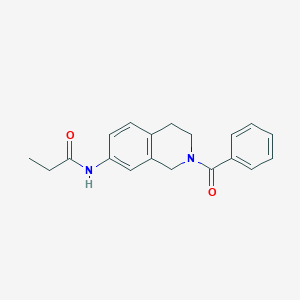

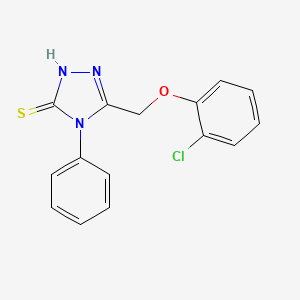

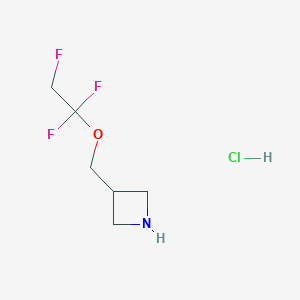

Molecular Structure Analysis

The molecular structure would be characterized by the presence of a pyrazole ring, a sulfonamide group, and methoxy groups attached to a phenyl ring. These functional groups could potentially allow for various interactions in biological systems .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonyl acid. The methoxy groups might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, affecting its solubility and binding interactions. The methoxy groups could also affect the compound’s lipophilicity .Scientific Research Applications

Anticancer Properties

Chalcone derivatives, which include the compound , have been extensively studied for their anticancer properties . These compounds exhibit inhibitory activity on enzymes that are crucial for cancer cell survival. By modifying the structure and adding substituent groups, researchers can increase potency against cancer cells while reducing toxicity, making them promising candidates for chemotherapy drugs.

Antibacterial and Antifungal Activities

The compound’s structure is similar to that of chalcones, which have demonstrated significant antibacterial and antifungal activities . These properties are particularly valuable in the development of new antibiotics to combat resistant strains of bacteria and fungi, offering a potential solution to the growing issue of antimicrobial resistance.

Anti-inflammatory Applications

Chalcone compounds with specific substituents have shown high potency as anti-inflammatory agents . They may be more effective than traditional anti-inflammatory drugs like indomethacin and ibuprofen, suggesting potential use in treating chronic inflammatory diseases.

Antimalarial and Antiprotozoal Effects

The structural features of chalcone derivatives contribute to their antimalarial and antiprotozoal effects . These compounds can inhibit the growth of parasites responsible for malaria and other protozoal infections, which is crucial for developing new treatments for these widespread diseases.

Antiviral Capabilities

Indole derivatives, which share a common structural motif with the compound, have been found to possess antiviral capabilities . They can bind with high affinity to multiple receptors, interfering with viral replication and offering a pathway for the development of new antiviral medications.

Enzyme Inhibition for Therapeutic Use

The compound’s ability to inhibit specific enzymes can be harnessed for various therapeutic uses . Enzyme inhibitors are a key component in the treatment of diseases like diabetes, hypertension, and neurodegenerative disorders, making this compound a valuable asset in drug design and development.

Mechanism of Action

Target of action

The compound “1-((2,5-dimethoxyphenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” could potentially interact with a variety of biological targets due to its complex structure. The sulfonyl group and the pyrazole ring are common motifs in medicinal chemistry and are known to interact with various enzymes and receptors .

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with an enzyme, it could act as an inhibitor, reducing the activity of the enzyme. If it were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it were to interact with enzymes involved in signal transduction, it could affect cellular communication pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the sulfonyl group and the pyrazole ring could influence its solubility, permeability, and metabolic stability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it were to act as an enzyme inhibitor, it could reduce the production of a specific metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S2/c1-7-19(8-2)28(23,24)17-12(3)18-20(13(17)4)27(21,22)16-11-14(25-5)9-10-15(16)26-6/h9-11H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXNZBHONMVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-dimethoxyphenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)